molecular formula C21H18N4O3S2 B2391218 4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1323419-81-3

4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2391218
CAS No.: 1323419-81-3
M. Wt: 438.52
InChI Key: UYOOAKVTKGXOCY-UHFFFAOYSA-N
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Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and thienopyrimidines. These compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: Starting with a thieno[2,3-d]pyrimidine precursor, various functional groups are introduced through nucleophilic substitution or electrophilic addition reactions.

    Sulfonamide Formation: The N-ethyl-N-phenylsulfamoyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Benzamide Coupling: The final step involves coupling the sulfonamide intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Cell Signaling: May affect cellular signaling pathways.

Medicine

    Antimicrobial: Potential use as an antimicrobial agent.

    Anti-inflammatory: Investigated for anti-inflammatory properties.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives with similar structures.

    Thienopyrimidines: Compounds with the thienopyrimidine core.

Uniqueness

    Structural Features: Unique combination of sulfonamide and thienopyrimidine moieties.

    Biological Activity: Distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-2-25(16-6-4-3-5-7-16)30(27,28)17-10-8-15(9-11-17)20(26)24-19-18-12-13-29-21(18)23-14-22-19/h3-14H,2H2,1H3,(H,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOAKVTKGXOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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